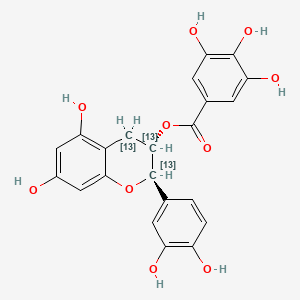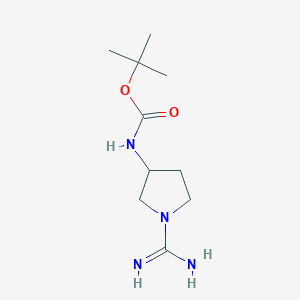
L-Arginine-guanido-15N2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine-guanido-15N2HCl is a stable isotope-labeled compound of L-Arginine, an essential amino acid. This compound is particularly useful in scientific research due to its labeled nitrogen atoms, which allow for detailed studies of metabolic pathways and molecular interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Arginine-guanido-15N2HCl is synthesized by incorporating nitrogen-15 isotopes into the guanidine group of L-Arginine. The synthesis involves the reaction of L-Arginine with nitrogen-15 labeled reagents under controlled conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification to achieve the desired isotope enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine-guanido-15N2HCl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide, a potent vasodilator.
Reduction: Reduction reactions can modify the guanidine group.
Substitution: The amino and guanidine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include nitric oxide from oxidation, modified guanidine derivatives from reduction, and substituted arginine compounds from substitution reactions .
Wissenschaftliche Forschungsanwendungen
L-Arginine-guanido-15N2HCl has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) studies to probe molecular structures and interactions.
Biology: Helps in studying metabolic pathways involving arginine and its derivatives.
Medicine: Investigated for its role in cardiovascular health, particularly in the synthesis of nitric oxide.
Industry: Utilized in the production of labeled compounds for research and diagnostic purposes
Wirkmechanismus
L-Arginine-guanido-15N2HCl exerts its effects primarily through its role as a precursor to nitric oxide. Nitric oxide is produced by the enzyme nitric oxide synthase, which converts L-Arginine into nitric oxide and citrulline. This process involves the transfer of electrons and the incorporation of oxygen into the guanidine group of L-Arginine . The produced nitric oxide acts as a signaling molecule, regulating various physiological processes such as vasodilation, immune response, and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: The non-labeled version of the compound, widely used in research and clinical applications.
L-Citrulline: Another amino acid involved in the nitric oxide cycle.
Creatine: A compound related to arginine metabolism, used in energy production
Uniqueness
L-Arginine-guanido-15N2HCl is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it invaluable in research applications where understanding the detailed mechanisms of arginine metabolism and nitric oxide production is crucial .
Eigenschaften
Molekularformel |
C6H15ClN4O2 |
|---|---|
Molekulargewicht |
212.65 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i8+1,9+1; |
InChI-Schlüssel |
KWTQSFXGGICVPE-SXTJCFDNSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=C([15NH2])[15NH2].Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12054180.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)


![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)
![3-(2-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12054217.png)
